Cas no 2228781-17-5 (2-1-(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)cyclobutylacetic acid)

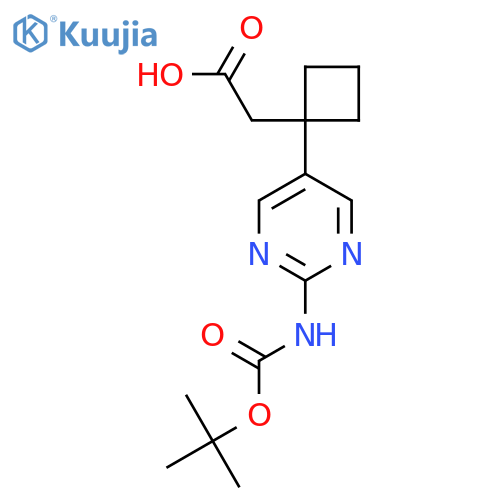

2228781-17-5 structure

商品名:2-1-(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)cyclobutylacetic acid

2-1-(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)cyclobutylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-1-(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)cyclobutylacetic acid

- 2228781-17-5

- EN300-1882452

- 2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid

-

- インチ: 1S/C15H21N3O4/c1-14(2,3)22-13(21)18-12-16-8-10(9-17-12)15(5-4-6-15)7-11(19)20/h8-9H,4-7H2,1-3H3,(H,19,20)(H,16,17,18,21)

- InChIKey: VKPPWKARUNXPLT-UHFFFAOYSA-N

- ほほえんだ: OC(CC1(C2=CN=C(NC(=O)OC(C)(C)C)N=C2)CCC1)=O

計算された属性

- せいみつぶんしりょう: 307.15320616g/mol

- どういたいしつりょう: 307.15320616g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 421

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 101Ų

2-1-(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)cyclobutylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1882452-2.5g |

2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |

2228781-17-5 | 2.5g |

$3025.0 | 2023-09-18 | ||

| Enamine | EN300-1882452-0.05g |

2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |

2228781-17-5 | 0.05g |

$1296.0 | 2023-09-18 | ||

| Enamine | EN300-1882452-5g |

2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |

2228781-17-5 | 5g |

$4475.0 | 2023-09-18 | ||

| Enamine | EN300-1882452-10g |

2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |

2228781-17-5 | 10g |

$6635.0 | 2023-09-18 | ||

| Enamine | EN300-1882452-10.0g |

2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |

2228781-17-5 | 10g |

$6635.0 | 2023-06-01 | ||

| Enamine | EN300-1882452-5.0g |

2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |

2228781-17-5 | 5g |

$4475.0 | 2023-06-01 | ||

| Enamine | EN300-1882452-0.25g |

2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |

2228781-17-5 | 0.25g |

$1420.0 | 2023-09-18 | ||

| Enamine | EN300-1882452-0.1g |

2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |

2228781-17-5 | 0.1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1882452-0.5g |

2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |

2228781-17-5 | 0.5g |

$1482.0 | 2023-09-18 | ||

| Enamine | EN300-1882452-1.0g |

2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |

2228781-17-5 | 1g |

$1543.0 | 2023-06-01 |

2-1-(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)cyclobutylacetic acid 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

2228781-17-5 (2-1-(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)cyclobutylacetic acid) 関連製品

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量